2,5-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)pyrimidin-4-amine
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Overview
Description
2,5-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)pyrimidin-4-amine is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its pyrimidine and pyrazole rings, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)pyrimidin-4-amine typically involves the reaction of 2,4,5-trichloropyrimidine with 5-isopropoxy-1H-pyrazol-3-amine in the presence of triethylamine. The reaction is carried out in tetrahydrofuran at room temperature for approximately 10 hours. After the reaction, the solvent is removed, and the product is purified by washing with water and drying over anhydrous sodium sulfate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like tetrahydrofuran or dimethylformamide.
Oxidation and Reduction: Standard oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be used, depending on the desired transformation.
Major Products Formed
The major products formed from substitution reactions are derivatives where the chlorine atoms are replaced by other functional groups. For oxidation and reduction reactions, the products depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may inhibit certain biological processes by binding to active sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N-(5-isopropylsulfonyl)phenylpyrimidin-4-amine: Similar in structure but with different substituents on the pyrazole ring.
2,5-dichloro-N-(5-cyclopropylpyrazol-3-yl)pyrimidin-4-amine: Another derivative with a cyclopropyl group instead of an isopropoxy group.
Uniqueness
2,5-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)pyrimidin-4-amine is unique due to its specific combination of chlorine atoms and the isopropoxy group on the pyrazole ring
Properties
IUPAC Name |
2,5-dichloro-N-(3-propan-2-yloxy-1H-pyrazol-5-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N5O/c1-5(2)18-8-3-7(16-17-8)14-9-6(11)4-13-10(12)15-9/h3-5H,1-2H3,(H2,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRPTWSZGFZECL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NNC(=C1)NC2=NC(=NC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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